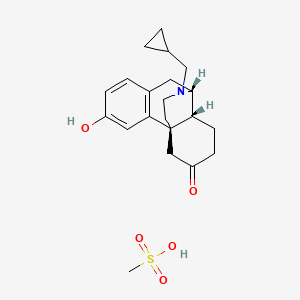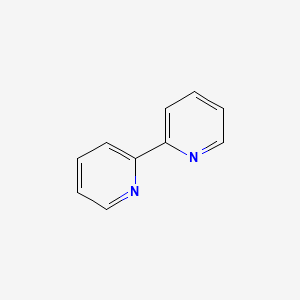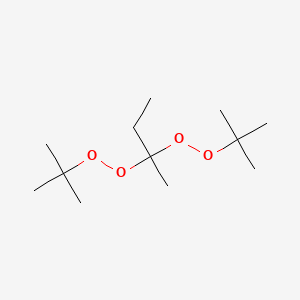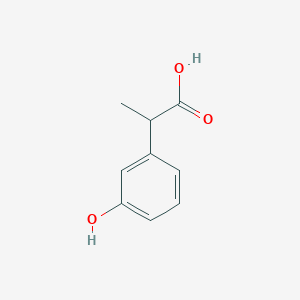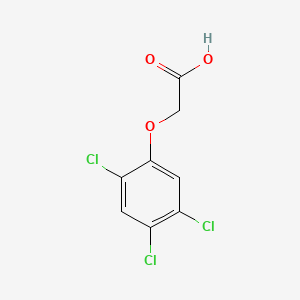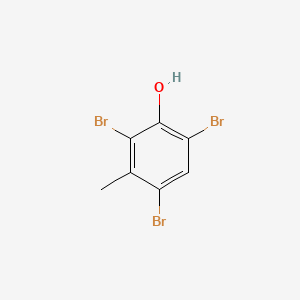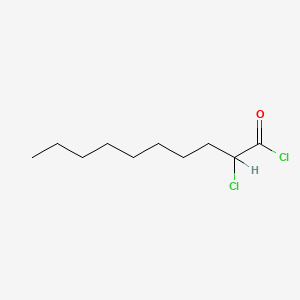
2-Chlorodecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl chloride, 2-chloro- is a biochemical.
Applications De Recherche Scientifique
1. Advanced Oxidation Processes in Wastewater Treatment
2-Chlorodecanoyl chloride has implications in advanced oxidation processes (AOPs), particularly in the context of wastewater treatment involving azo dyes. Chloride ions, such as those derived from 2-Chlorodecanoyl chloride, can have a dual effect (both inhibitory and accelerating) on the degradation of dyes like Acid Orange 7 in Co/peroxymonosulfate AOPs. These processes are crucial for detoxifying chloride-rich azo dyes wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).
2. Electrochemical Water Treatment Technologies
2-Chlorodecanoyl chloride can also play a role in electrochemical water treatment technologies. For instance, in the electrochemical denitrification of solutions containing chlorides, research has shown that chloride ions can enhance the rate of nitrate removal. This suggests potential applications in water treatment processes, especially in settings where chlorides are present (Lacasa, Llanos, Cañizares, & Rodrigo, 2012).
3. Electrochlorination Systems
In the context of electrochlorination systems used for water disinfection, the design and operating parameters, including the concentration of chlorides like those from 2-Chlorodecanoyl chloride, significantly influence the efficiency of chlorine generation. Such systems are increasingly relevant for small-scale drinking water treatment and emergency disinfection applications (Choi, Shim, & Yoon, 2013).
4. Perchlorate Formation in Water Electrolysis
In studies related to drinking water electrolysis, the presence of chloride ions, potentially from compounds like 2-Chlorodecanoyl chloride, has been linked to the formation of perchlorates, a concern in water treatment. This underscores the need for careful control of chloride concentrations in such applications (Bergmann, Rollin, & Iourtchouk, 2009).
Propriétés
Numéro CAS |
68921-80-2 |
|---|---|
Nom du produit |
2-Chlorodecanoyl chloride |
Formule moléculaire |
C10H18Cl2O |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
2-chlorodecanoyl chloride |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3 |
Clé InChI |
CWXQUGMWCNUPTL-SECBINFHSA-N |
SMILES |
CCCCCCCCC(C(=O)Cl)Cl |
SMILES canonique |
CCCCCCCCC(C(=O)Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
68921-80-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decanoyl chloride, 2-chloro-; 2-Chlorodecanoyl chloride. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



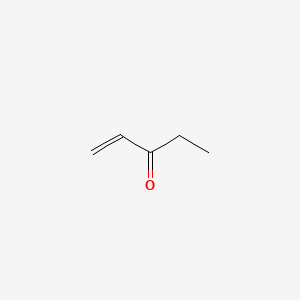
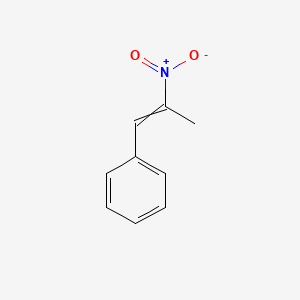
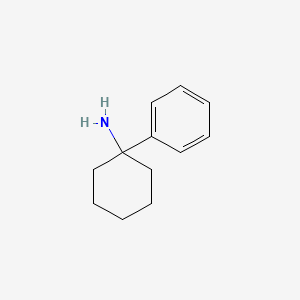
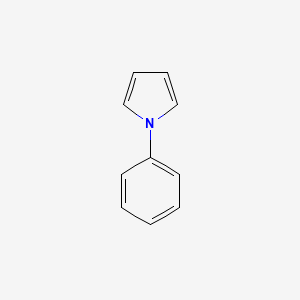
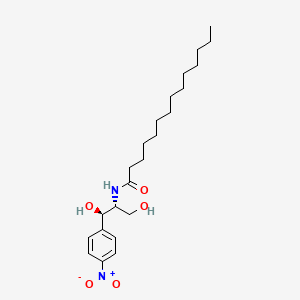
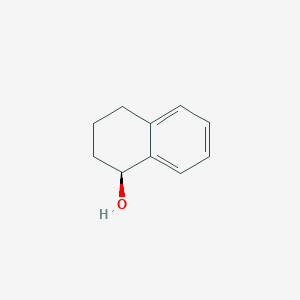
![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)
